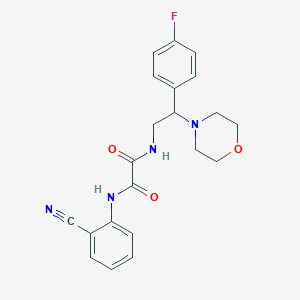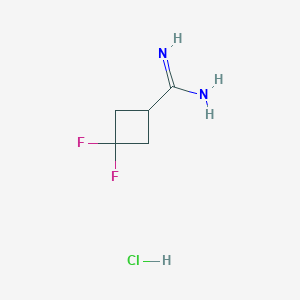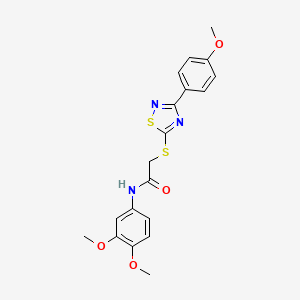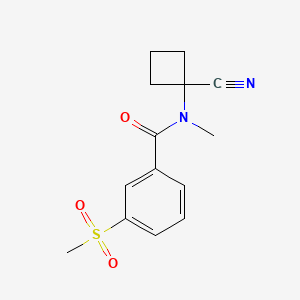
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Characterization
- The synthesis and structural characterization of compounds with similar structural motifs have been extensively studied. For example, Kariuki et al. (2021) explored the synthesis and crystalline structure of isostructural compounds with complex aromatic systems, highlighting methodologies that could be applicable to the synthesis and characterization of "4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide" (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Antimicrobial Evaluation
- Research on derivatives of butanamide, such as those conducted by Farag et al. (2009), indicates that these compounds can exhibit moderate antimicrobial activity. This suggests that "4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide" could also be evaluated for potential antimicrobial properties (Farag, A., Kheder, N. A., & Mabkhot, Y., 2009).
Antiviral and Antidiabetic Potential
- Studies on compounds with chlorophenyl and pyrazole components have also explored their potential as antiviral and antidiabetic agents. For instance, the synthesis of compounds for antiviral evaluations by Sayed and Ali (2007), and the investigation into the antidiabetic potential of fluoropyrazolesulfonylurea and thiourea derivatives by Faidallah et al. (2016), underscore the diverse pharmacological explorations relevant to structurally similar compounds (Sayed, H., & Ali, M. A., 2007); (Faidallah, H., Al-Mohammadi, M. M., Alamry, K., & Khan, K. A., 2016).
Material Science Applications
- The compound's structural features suggest potential applications in material science, particularly in the synthesis of new materials with specific optical or electronic properties. For example, research on phenylcyanamidoruthenium scorpionate complexes by Harb et al. (2013) demonstrates the utility of complex aromatic and heterocyclic compounds in developing materials with unique electronic characteristics (Harb, C., Kravtsov, P., Choudhuri, M., Sirianni, E., Yap, G., Lever, A., & Crutchley, R. J., 2013).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-12(2)21-16(11-13(3)20-21)19-17(22)5-4-10-23-15-8-6-14(18)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMKJLRMZVCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)

![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)




amino}acetamide](/img/structure/B2698187.png)
methanone](/img/structure/B2698189.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2698194.png)
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2698195.png)